An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester
An In-depth Technical Guide to 4-Amino-2,3-dichloro-benzoic acid methyl ester
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2,3-dichloro-benzoic acid methyl ester (CAS No. 1807013-25-7), a halogenated aromatic amine with significant potential as a versatile building block in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical and physical properties, a proposed synthesis protocol, and an exploration of its potential applications based on the reactivity of its functional groups. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides reasoned extrapolations based on structurally related molecules to serve as a valuable resource for future research and development endeavors.
Introduction
4-Amino-2,3-dichloro-benzoic acid methyl ester is a substituted benzoic acid derivative characterized by an amino group at the 4-position, two chlorine atoms at the 2 and 3-positions, and a methyl ester at the 1-position of the benzene ring.[1] This unique arrangement of electron-withdrawing and electron-donating groups imparts a distinct reactivity profile, making it a compound of interest for the synthesis of complex molecular architectures. Its primary utility lies in its role as an organic intermediate, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The strategic placement of its functional groups allows for a wide range of chemical transformations, providing a scaffold for the construction of diverse molecular libraries.
Physicochemical Properties
| Property | Value/Information | Source/Basis |
| Chemical Name | 4-Amino-2,3-dichloro-benzoic acid methyl ester | [1] |
| Synonyms | Methyl 4-amino-2,3-dichlorobenzoate | [1] |
| CAS Number | 1807013-25-7 | [1] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | Colorless to yellowish transparent solid | [1] |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water. | Inferred from structure[1] |
Synthesis and Purification
A specific, peer-reviewed synthesis protocol for 4-Amino-2,3-dichloro-benzoic acid methyl ester is not available in the current literature. However, a standard and reliable method for its preparation can be proposed based on the Fischer-Speier esterification of the corresponding carboxylic acid, a widely used and robust reaction.[2]
Proposed Synthesis: Fischer-Speier Esterification
The esterification of 4-amino-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst is the most direct and logical route to the target compound.
Reaction Scheme:
Caption: Proposed synthesis of 4-Amino-2,3-dichloro-benzoic acid methyl ester.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Amino-2,3-dichlorobenzoic acid
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Anhydrous Methanol
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Concentrated Sulfuric Acid (98%)
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate or Magnesium Sulfate
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Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,3-dichlorobenzoic acid (1.0 eq.) in an excess of anhydrous methanol (20-30 eq.).
-
Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.2-0.3 eq.) dropwise to the suspension. The addition is exothermic and may cause the formation of a precipitate (the sulfate salt of the amino acid), which will dissolve as the reaction proceeds.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
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Cool the reaction mixture to room temperature.
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Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 4-Amino-2,3-dichloro-benzoic acid methyl ester.
Chemical Reactivity and Potential Applications
The synthetic utility of 4-Amino-2,3-dichloro-benzoic acid methyl ester stems from the reactivity of its three key functional groups: the amino group, the methyl ester, and the chloro-substituted aromatic ring.[1]
Reactions of the Amino Group
The primary amino group is a versatile handle for a variety of chemical transformations:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Conversion to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -X).
Reactions of the Methyl Ester Group
The ester functionality can undergo several important reactions:
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Hydrolysis: Conversion back to the carboxylic acid under acidic or basic conditions.
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Transesterification: Exchange of the methyl group for other alkyl or aryl groups by reaction with a different alcohol in the presence of a catalyst.
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Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.
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Amidation: Reaction with amines to form amides.
Reactions of the Aromatic Ring
The dichlorinated benzene ring's reactivity is influenced by the existing substituents:
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Nucleophilic Aromatic Substitution (SNA_r): The chlorine atoms can be displaced by strong nucleophiles under specific conditions, although this is generally challenging.
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Electrophilic Aromatic Substitution (EAS): The amino group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but ortho-, para-directing. The overall outcome of EAS reactions will depend on the reaction conditions and the nature of the electrophile.
Potential Applications in Drug Discovery and Agrochemicals
The structural motif of aminobenzoic acid and its derivatives is found in a wide range of biologically active compounds.[3][4] Research on related structures suggests potential applications in several areas:
-
Antimicrobial Agents: Derivatives of aminobenzoic acids have shown promising activity against various bacterial and fungal strains.[3][4][5]
-
Anticancer Agents: The aminobenzoic acid scaffold has been utilized in the design of cytotoxic agents that can target cancer cells.[4]
-
Anti-inflammatory Agents: Some derivatives of aminobenzoic acid exhibit anti-inflammatory properties.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 4-Amino-2,3-dichloro-benzoic acid methyl ester is not publicly available, the following are predictions based on the analysis of its structure and comparison with similar compounds.
¹H NMR Spectroscopy
-
-OCH₃ (methyl ester): A singlet peak is expected around 3.8-4.0 ppm.
-
-NH₂ (amino group): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration.
-
Aromatic Protons: Two doublets are expected in the aromatic region (around 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their ortho relationship.
¹³C NMR Spectroscopy
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-OCH₃ (methyl ester): A peak is expected around 50-55 ppm.
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C=O (ester carbonyl): A peak is expected in the range of 165-170 ppm.
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Aromatic Carbons: Six distinct peaks are expected in the aromatic region (around 110-150 ppm). The carbons attached to the chlorine atoms will be significantly shifted downfield.
Infrared (IR) Spectroscopy
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N-H stretch (amino group): Two sharp peaks are expected in the region of 3300-3500 cm⁻¹.
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C=O stretch (ester): A strong, sharp peak is expected around 1700-1730 cm⁻¹.
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C-O stretch (ester): A peak is expected in the region of 1100-1300 cm⁻¹.
-
C-Cl stretch: Peaks are expected in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic peaks are expected in their respective regions.
Mass Spectrometry
-
Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 220, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-Amino-2,3-dichloro-benzoic acid methyl ester is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this technical guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications. It is our hope that this document will serve as a catalyst for further research into this promising compound, leading to new discoveries and innovations.
References
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
- Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. (2025). BenchChem.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(15), 5789. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules, 10(1), 9. [Link]
Sources
- 1. 4-Amino-2,3-dichloro-benzoic acid methyl ester (1807013-25-7) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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